An In-depth Technical Guide to Ethyl 2-(1H-pyrazol-1-yl)propanoate
An In-depth Technical Guide to Ethyl 2-(1H-pyrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1H-pyrazol-1-yl)propanoate, with CAS number 51292-36-5, is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities.[1] These compounds are known to exhibit properties such as anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The structural motif of ethyl 2-(1H-pyrazol-1-yl)propanoate, featuring a pyrazole ring N-substituted with a propanoate ester group, makes it a valuable building block in the synthesis of more complex molecules and potential drug candidates.
This technical guide provides a comprehensive overview of the known and predicted properties of ethyl 2-(1H-pyrazol-1-yl)propanoate, its synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in the field.
Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, many of the following physicochemical properties are estimated based on its chemical structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not applicable (liquid at room temperature) | Inferred |
| Density | ~1.1 g/cm³ (predicted) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in water (predicted). | Inferred |
Spectroscopic Analysis
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. These predictions can aid in the identification and characterization of ethyl 2-(1H-pyrazol-1-yl)propanoate.
¹H NMR Spectroscopy (Predicted)
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Solvent: CDCl₃
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Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ethyl ester (-CH₃) | ~1.2 - 1.3 | Triplet | ~7.1 |
| Propanoate (-CH₃) | ~1.6 - 1.7 | Doublet | ~7.0 |
| Ethyl ester (-CH₂) | ~4.1 - 4.2 | Quartet | ~7.1 |
| Propanoate (-CH) | ~4.8 - 4.9 | Quartet | ~7.0 |
| Pyrazole H-4 | ~6.2 - 6.3 | Triplet | ~2.0 |
| Pyrazole H-3 | ~7.4 - 7.5 | Doublet | ~1.5 |
| Pyrazole H-5 | ~7.5 - 7.6 | Doublet | ~2.5 |
¹³C NMR Spectroscopy (Predicted)
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Solvent: CDCl₃
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Reference: CDCl₃ at 77.16 ppm
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl ester (-CH₃) | ~14.1 |
| Propanoate (-CH₃) | ~18.5 |
| Propanoate (-CH) | ~56.0 |
| Ethyl ester (-CH₂) | ~61.5 |
| Pyrazole C-4 | ~106.0 |
| Pyrazole C-5 | ~129.0 |
| Pyrazole C-3 | ~139.5 |
| Carbonyl (C=O) | ~170.0 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic/Heteroaromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Ester) | 1750 - 1730 | Strong |
| C=C/C=N stretch (Pyrazole ring) | 1600 - 1450 | Medium-Strong |
| C-O stretch (Ester) | 1300 - 1100 | Strong |
Mass Spectrometry (Predicted)
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Ionization Method: Electron Ionization (EI)
| m/z | Predicted Fragment Ion |
| 168 | [M]⁺ (Molecular ion) |
| 123 | [M - OCH₂CH₃]⁺ |
| 95 | [M - COOCH₂CH₃]⁺ |
| 68 | [C₃H₄N₂]⁺ (Pyrazole ring) |
Synthesis Protocol
A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of pyrazole with an appropriate alkyl halide in the presence of a base.[3] The following protocol describes a plausible synthesis for ethyl 2-(1H-pyrazol-1-yl)propanoate.
Diagram of the Synthesis Workflow
Caption: Proposed synthesis workflow for ethyl 2-(1H-pyrazol-1-yl)propanoate.
Step-by-Step Methodology
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Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
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Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(1H-pyrazol-1-yl)propanoate.
Reactivity and Stability
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Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids or bases.
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Reactivity: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)propanoic acid. The pyrazole ring is generally aromatic and can undergo electrophilic substitution, although the reactivity is influenced by the N-substituent.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.
Potential Applications in Drug Development
The pyrazole scaffold is a key component in numerous approved drugs, highlighting its importance in medicinal chemistry.[1] Ethyl 2-(1H-pyrazol-1-yl)propanoate can serve as a versatile intermediate for the synthesis of novel drug candidates. The propanoate ester moiety can be readily converted to other functional groups, such as amides or carboxylic acids, allowing for the exploration of structure-activity relationships. This compound could be particularly useful in the development of new anti-inflammatory, anticancer, or antimicrobial agents.
Conclusion
Ethyl 2-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative with significant potential as a building block in synthetic and medicinal chemistry. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and general handling procedures based on the well-established chemistry of related compounds. It is our hope that this information will be a valuable resource for researchers working with this and similar molecules.
References
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- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- (Inferred)
- (Inferred)
- The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.
